3-Methylbut-3-enyl 2-methylbutyrate 3-Methylbut-3-enyl 2-methylbutyrate
Brand Name: Vulcanchem
CAS No.: 84254-81-9
VCID: VC16989702
InChI: InChI=1S/C10H18O2/c1-5-9(4)10(11)12-7-6-8(2)3/h9H,2,5-7H2,1,3-4H3
SMILES:
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol

3-Methylbut-3-enyl 2-methylbutyrate

CAS No.: 84254-81-9

Cat. No.: VC16989702

Molecular Formula: C10H18O2

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

3-Methylbut-3-enyl 2-methylbutyrate - 84254-81-9

Specification

CAS No. 84254-81-9
Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
IUPAC Name 3-methylbut-3-enyl 2-methylbutanoate
Standard InChI InChI=1S/C10H18O2/c1-5-9(4)10(11)12-7-6-8(2)3/h9H,2,5-7H2,1,3-4H3
Standard InChI Key LTOLHPXUSLBUHD-UHFFFAOYSA-N
Canonical SMILES CCC(C)C(=O)OCCC(=C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Configuration

The compound’s structure comprises a 3-methylbut-3-enyl group (an unsaturated tert-alcohol derivative) esterified with 2-methylbutanoic acid. The double bond in the 3-methylbut-3-enyl moiety introduces geometric isomerism, though the cis or trans configuration remains unspecified in available literature . The SMILES notation \text{CCC(C)C(=O)OCCC(=C)C confirms the branching at both the acid and alcohol components .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC10H18O2\text{C}_{10}\text{H}_{18}\text{O}_{2}PubChem
Molecular Weight170.25 g/molPubChem
InChIKeyLTOLHPXUSLBUHD-UHFFFAOYSA-NPubChem
SMILESCCC(C)C(=O)OCCC(=C)CPubChem
CAS Registry Number84254-81-9PubChem

Spectroscopic and Physical Properties

Synthesis and Production Pathways

Conventional Esterification

The compound is synthesized via acid-catalyzed esterification between 3-methylbut-3-en-1-ol and 2-methylbutanoic acid. This reaction typically employs sulfuric acid or p-toluenesulfonic acid as catalysts under reflux conditions . The LIPID MAPS database lists related esters (e.g., isopentyl isopentanoate, LMFA07010919) produced through analogous methods, supporting this pathway’s feasibility .

Enzymatic and Green Chemistry Approaches

Recent trends favor lipase-mediated esterification for higher selectivity and lower energy consumption. For instance, immobilized Candida antarctica lipase B has been used to synthesize methyl 2-methylbutanoate (HMDB0029762) under solvent-free conditions . Adapting such methods could optimize 3-methylbut-3-enyl 2-methylbutyrate production while minimizing byproducts.

Functional Applications and Industrial Relevance

Flavor and Fragrance Industry

While direct evidence is limited, structurally similar esters like cis-3-hexenyl 2-methylbutanoate (FEMA 3497) are approved as flavoring agents due to their fresh, fruity notes . The branched alkyl groups in 3-methylbut-3-enyl 2-methylbutyrate likely impart analogous organoleptic properties, making it a candidate for perfumery or food additives.

Biochemical and Metabolic Studies

Methyl 2-methylbutanoate (HMDB0029762), a related short-chain ester, is detected in human metabolomes, though its role remains unclear . This suggests that 3-methylbut-3-enyl 2-methylbutyrate may participate in lipid metabolism or signaling pathways, warranting further investigation.

Comparative Analysis with Analogous Esters

Table 2: Structural and Functional Comparison

CompoundMolecular FormulaMolecular Weight (g/mol)Key Applications
3-Methylbut-3-enyl 2-methylbutyrateC10H18O2\text{C}_{10}\text{H}_{18}\text{O}_{2}170.25Potential flavor agent
cis-3-Hexenyl 2-methylbutanoate C11H20O2\text{C}_{11}\text{H}_{20}\text{O}_{2}184.28Flavoring (FEMA 3497)
Methyl 2-methylbutanoate C6H12O2\text{C}_{6}\text{H}_{12}\text{O}_{2}116.12Metabolic intermediate

The unsaturated backbone of 3-methylbut-3-enyl 2-methylbutyrate distinguishes it from saturated analogs, potentially enhancing volatility and aroma profile. Its higher molecular weight compared to methyl esters may also influence bioavailability in biological systems .

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